3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups and benzamide functionalities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylbenzylamine: A simpler compound with similar trifluoromethyl functionality.
Uniqueness
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide stands out due to its complex structure, which combines multiple trifluoromethyl groups with benzamide and naphthalene moieties. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F6N2O2/c27-25(28,29)19-9-3-7-17(11-19)23(35)33-21-13-15-5-1-2-6-16(15)14-22(21)34-24(36)18-8-4-10-20(12-18)26(30,31)32/h1-14H,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWPMTRRAGZHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.